Amino-SS-PEG12-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-SS-PEG12-acid is a cleavable linker molecule with a polyethylene glycol (PEG) spacer and terminal functional groups. It is widely used in scientific research and various applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The synthesis typically involves the following steps:
PEGylation: The initial step involves the polymerization of ethylene glycol to form PEG with the desired molecular weight.
Functionalization: The terminal hydroxyl groups of PEG are then reacted with thiol-reactive reagents to introduce the disulfide bond.
Activation: The carboxylic acid group at the terminal end is activated using reagents such as N-hydroxysuccinimide (NHS) and carbodiimides (e.g., EDC, HATU) to facilitate further reactions.
Industrial Production Methods: Industrial production of Amino-SS-PEG12-acid involves scaling up the laboratory synthesis methods while maintaining quality and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Amino-SS-PEG12-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The terminal amine group can react with carboxylic acids, activated NHS esters, and other carbonyl compounds to form stable amide bonds.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Activating reagents like EDC, HATU, and NHS.
Major Products Formed:
Disulfide-linked compounds: Resulting from the oxidation of thiol groups.
Amide-linked compounds: Formed by the reaction of the terminal amine group with carboxylic acids or activated esters.
Scientific Research Applications
Amino-SS-PEG12-acid is extensively used in various scientific research fields, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification and conjugation of biomolecules such as proteins, peptides, and antibodies.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism by which Amino-SS-PEG12-acid exerts its effects involves the cleavage of disulfide bonds under reducing conditions. This cleavage releases the attached biomolecule or drug, allowing it to interact with its target. The molecular targets and pathways involved depend on the specific application, such as the binding of antibodies to cancer cells in ADCs.
Comparison with Similar Compounds
Amino-SS-PEG12-acid is compared with other similar compounds based on its unique properties and applications. Some similar compounds include:
Non-cleavable linkers: These do not have disulfide bonds and are used in applications where permanent attachment is desired.
Protease-cleavable linkers: These are designed to be cleaved by specific proteases, allowing targeted release of the attached molecule.
Glycosidase-cleavable linkers: Cleaved by glycosidases, these linkers are used in glycoprotein research.
This compound stands out due to its hydrophilic PEG spacer, which enhances solubility and stability in aqueous media, making it suitable for a wide range of applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethyldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H59NO14S2/c30-2-27-45-46-28-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-34-5-4-33-3-1-29(31)32/h1-28,30H2,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHPKCUYIAIDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCSSCCN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H59NO14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.